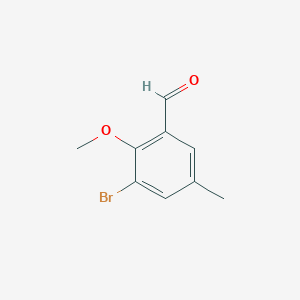
3-Bromo-2-methoxy-5-methylbenzaldehyde
Descripción general
Descripción
The compound of interest, 3-Bromo-2-methoxy-5-methylbenzaldehyde, is a brominated benzaldehyde derivative with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of brominated benzaldehydes is a topic of interest in several studies. For instance, a selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation is described, which leads to the synthesis of substituted 2-bromobenzaldehydes . This method could potentially be adapted for the synthesis of 3-Bromo-2-methoxy-5-methylbenzaldehyde by choosing appropriate starting materials and directing groups. Additionally, the synthesis of hydroxybenzaldehydes from bromobenzaldehydes via lithiated Schiff's bases is reported, which could be a relevant method for introducing hydroxy groups into brominated benzaldehydes .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes and their derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 2-bromo-3-hydroxybenzaldehyde was confirmed by X-ray crystallographic analysis . Similarly, the structural and electronic properties of dimethoxybenzaldehydes with bromine substituents were discussed, with emphasis on their linear and nonlinear optical responses . These studies suggest that the presence of bromine and other substituents significantly affects the molecular geometry and electronic distribution in these compounds.
Chemical Reactions Analysis
The reactivity of brominated benzaldehydes in chemical reactions is another area of interest. The unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates that bromination reactions can lead to unexpected products and that substituent positions can influence the outcome of such reactions . Moreover, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the complexity of reactions involving brominated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes are characterized by spectroscopic studies and computational methods. The spectroscopic properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing information about the most stable conformers, optimized geometrical parameters, and electronic properties such as HOMO and LUMO energies . The effect of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes was also investigated, showing that bromine atoms can enhance the nonlinear optical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Aromatic Compounds
3-Bromo-2-methoxy-5-methylbenzaldehyde serves as an important intermediate in the synthesis of various aromatic compounds, including vanillin, which is extensively utilized in the pharmaceutical, perfumery, and food flavoring industries. Its utility in creating complex molecules through catalytic oxidation processes has been highlighted, showing its role in converting lignins into valuable aromatic aldehydes such as vanillin and syringaldehyde. This process examines the influence of various factors on yield and selectivity, indicating the compound's relevance in developing efficient synthesis methods for aromatic aldehydes (Tan Ju & Liao Xin, 2003); (V. Tarabanko & N. Tarabanko, 2017).
Antioxidant Evaluation
The exploration into the synthesis and antioxidant evaluation of isoxazolone derivatives has shown that 3-Bromo-2-methoxy-5-methylbenzaldehyde and related compounds can be used as precursors for synthesizing heterocycles with significant biological and medicinal properties. This research emphasizes the importance of developing new, environmentally friendly procedures for preparing heterocycles, highlighting the compound's role in advancing antioxidant applications (Rima Laroum et al., 2019).
Environmental and Health Assessments
Polybrominated dibenzo-p-dioxins and dibenzofurans, related to brominated compounds like 3-Bromo-2-methoxy-5-methylbenzaldehyde, have been studied for their environmental and health impacts. These studies have shed light on the occurrence, fate, and behavior of brominated flame retardants in various environments, emphasizing the need for further research into their toxicity and environmental persistence. The examination of these compounds underscores the broader implications of using brominated chemicals in industry and their potential risks to health and the environment (J. Mennear & C. C. Lee, 1994); (E. A. Zuiderveen et al., 2020).
Synthesis of Liquid Crystal Compounds
In the field of materials science, 3-Bromo-2-methoxy-5-methylbenzaldehyde has potential applications in the synthesis of liquid crystal compounds. Research into methylene-linked liquid crystal dimers, for example, highlights the significance of such compounds in developing new nematic phases with unique properties. This opens up possibilities for using 3-Bromo-2-methoxy-5-methylbenzaldehyde derivatives in advanced display technologies and other applications requiring controlled liquid crystal behaviors (P. Henderson & C. Imrie, 2011).
Safety And Hazards
The safety data sheet for 3-Bromo-2-methoxy-5-methylbenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .
Propiedades
IUPAC Name |
3-bromo-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYURHDIJQGOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282243 | |
| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-5-methylbenzaldehyde | |
CAS RN |
1224604-15-2 | |
| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



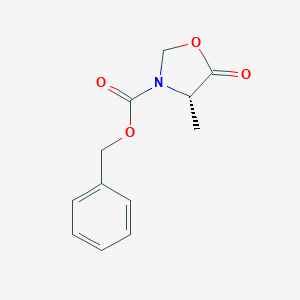
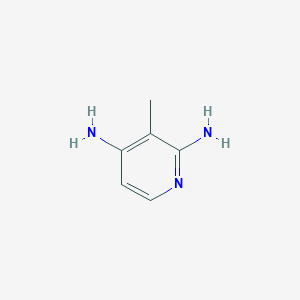
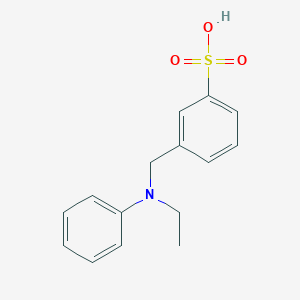
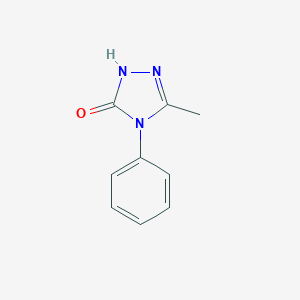

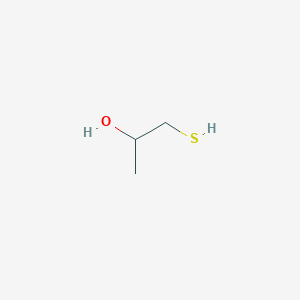

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
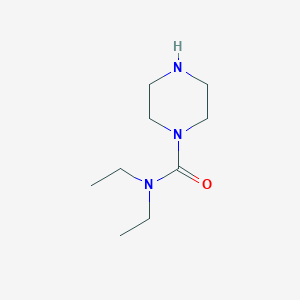
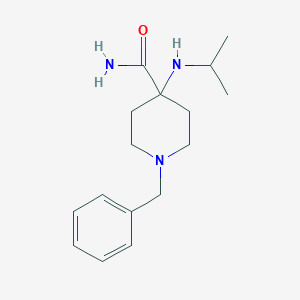
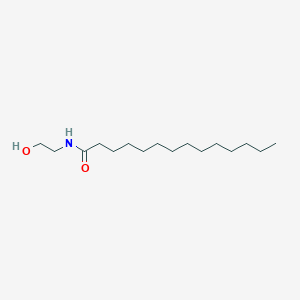
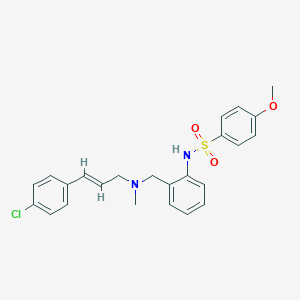

![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)